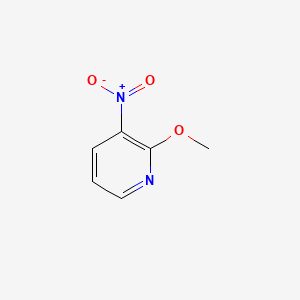

3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-" is a derivative of the pyridazine class of compounds, which are heterocyclic aromatic organic compounds with significant pharmaceutical importance due to their various biological activities. Pyridazine derivatives have been studied extensively for their potential in medicinal chemistry, particularly for their roles in inhibiting platelet aggregation and lowering blood pressure , as well as for their antioxidant properties .

Synthesis Analysis

The synthesis of pyridazine derivatives often involves multi-step reactions with careful selection of substituents to enhance the desired biological activity. For instance, the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives with potent platelet aggregation inhibiting and hypotensive activities involves the introduction of a 6-[p-[(chloroalkanoyl)amino]phenyl] substituent and a methyl group at the 5-position . Another example is the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which was achieved by reacting specific precursors in dry dichloromethane followed by heating with chloroamine T in the presence of ethanol .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and LC-MS, and in some cases, by X-ray diffraction (XRD) . The crystal structure can reveal important features such as the presence of intermolecular hydrogen bonds and other interactions that can influence the compound's stability and reactivity .

Chemical Reactions Analysis

Pyridazine derivatives can participate in various chemical reactions, including 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]-quinoxaline . The reactivity of these compounds can be influenced by the substituents on the pyridazine ring, which can affect their electron density and, consequently, their basicity and stability towards oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as their basicity, stability to air oxidation, and reactivity towards peroxyl radicals, are crucial for their function as pharmaceutical agents or antioxidants . For example, some pyridinols synthesized from pyridazine precursors have shown to be indefinitely stable to air oxidation and exhibit significant antioxidant properties, making them effective phenolic chain-breaking antioxidants . The HOMO-LUMO energy gap and global reactivity descriptors of these compounds can also be determined through density functional theory calculations, providing insight into their electronic properties .

Eigenschaften

IUPAC Name |

5-tert-butyl-6-chloropyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-8(2,3)5-4-6(10)11-12-7(5)9/h4H,1-3H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVYORZQSCCOCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN=C1Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073760 |

Source

|

| Record name | 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- | |

CAS RN |

102999-49-5 |

Source

|

| Record name | 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102999495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.